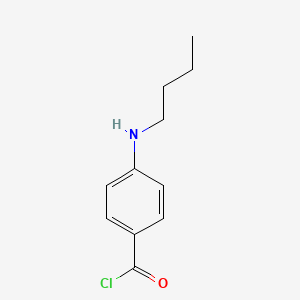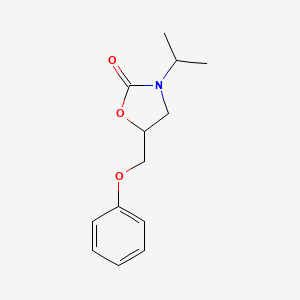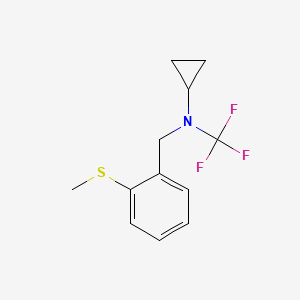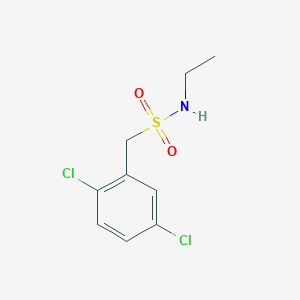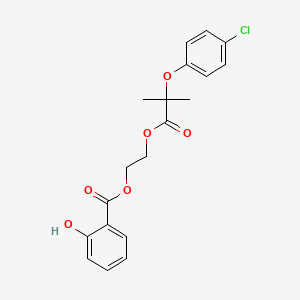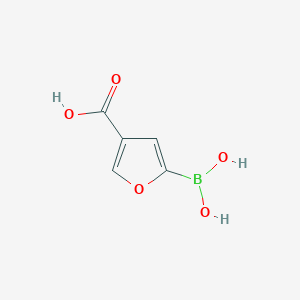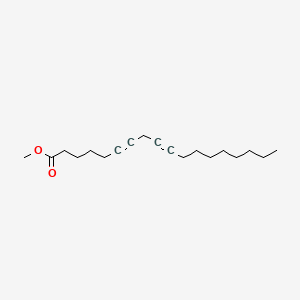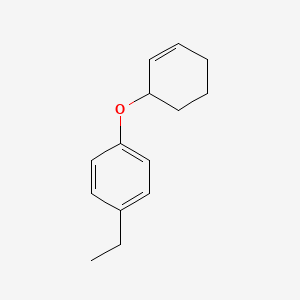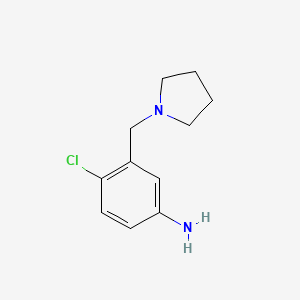
2,4,6-Trihydroxy-3-methyl-5-(3-methylbutanoyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trihydroxy-3-(1-oxo-3-methylbutyl)-5-methylbenzaldehyde is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a benzaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trihydroxy-3-(1-oxo-3-methylbutyl)-5-methylbenzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic precursor.
Hydroxylation: Introduction of hydroxyl groups at the 2, 4, and 6 positions of the aromatic ring.
Formylation: Introduction of the formyl group at the 5 position.
Alkylation: Addition of the 1-oxo-3-methylbutyl group at the 3 position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2,4,6-Trihydroxy-3-(1-oxo-3-methylbutyl)-5-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
科学研究应用
2,4,6-Trihydroxy-3-(1-oxo-3-methylbutyl)-5-methylbenzaldehyde has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,4,6-Trihydroxy-3-(1-oxo-3-methylbutyl)-5-methylbenzaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins.
Pathways: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
2,4,6-Trihydroxybenzaldehyde: Lacks the 1-oxo-3-methylbutyl group.
3-(1-oxo-3-methylbutyl)-5-methylbenzaldehyde: Lacks the hydroxyl groups.
Uniqueness
2,4,6-Trihydroxy-3-(1-oxo-3-methylbutyl)-5-methylbenzaldehyde is unique due to the combination of hydroxyl groups and the 1-oxo-3-methylbutyl group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
63861-11-0 |
|---|---|
分子式 |
C13H16O5 |
分子量 |
252.26 g/mol |
IUPAC 名称 |
2,4,6-trihydroxy-3-methyl-5-(3-methylbutanoyl)benzaldehyde |
InChI |
InChI=1S/C13H16O5/c1-6(2)4-9(15)10-12(17)7(3)11(16)8(5-14)13(10)18/h5-6,16-18H,4H2,1-3H3 |
InChI 键 |
NGJANBBWZSMYRM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1O)C(=O)CC(C)C)O)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13957007.png)
